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Compound of Interest

Compound Name: (3-Chlorophenyl)diphenylmethanol

CAS No.: 29647-82-3

Cat. No.: B3326926

Get Quote

Executive Summary
(3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) is a highly lipophilic triarylmethanol

derivative. In pharmaceutical development, it occupies a dual role: it is a critical process-related

impurity monitored during the synthesis of the broad-spectrum antifungal Clotrimazole[1], and it

serves as a direct synthetic precursor for novel triarylmethane (TRAM) ion channel

modulators[2]. This whitepaper provides an in-depth technical analysis of its structural

toxicology, metabolic fate, and the self-validating experimental protocols required to qualify its

safety profile under ICH guidelines.

Chemical Identity & Structural Toxicology
The toxicological behavior of (3-Chlorophenyl)diphenylmethanol is heavily dictated by its

molecular geometry. It is a positional isomer of the (2-chlorophenyl) analog, the primary

carbinol metabolite of Clotrimazole[3].

The shift of the chlorine atom from the ortho (2-position) to the meta (3-position) fundamentally

alters the steric landscape of the molecule. In the 2-chloro isomer, the halogen provides

substantial steric hindrance that restricts the rotation of the adjacent phenyl rings, limiting off-
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target receptor binding. In the 3-chloro isomer, this steric bulk is directed away from the central

carbinol carbon. This exposed tertiary alcohol increases the molecule's susceptibility to phase I

metabolic oxidation and alters its clearance rate, necessitating rigorous toxicological profiling

when present as an API impurity.

Hazard Profiling & Quantitative Toxicity Data
Based on standardized structural read-across (SAR) and in vitro screening, the compound

exhibits specific acute toxicity and irritant properties. Because it is highly lipophilic, it readily

penetrates lipid bilayers, leading to localized cellular irritation[4].

Table 1: Physicochemical & Toxicological Properties

Parameter Value / Description Source

Chemical Name

(3-

Chlorophenyl)diphenylmethan

ol

SynThink[3]

CAS Number 29647-82-3 Sigma-Aldrich[5]

Molecular Formula C19H15ClO SynThink[3]

Molecular Weight 294.77 g/mol SynThink[3]

Hazard Classifications

H302 (Harmful if swallowed),

H315 (Skin irritation), H319

(Eye irritation), H335

(Respiratory irritation)

Sigma-Aldrich[4]

Primary Application
API Impurity Standard, TRAM

Precursor

SynThink[1], Bodendiek et al.

[2]

Toxicokinetics & Metabolic Fate
Due to its high partition coefficient (LogP > 4), (3-Chlorophenyl)diphenylmethanol undergoes

extensive hepatic first-pass metabolism. The primary clearance mechanism relies on

Cytochrome P450 (CYP) mediated oxidation, followed by Phase II glucuronidation to render

the highly lipophilic parent compound water-soluble for renal and biliary excretion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sigmaaldrich.com/AR/es/product/bldpharmatech/bl3h97ed1316
https://synthinkchemicals.com/product/3-chlorophenyldiphenylmethanol/
https://www.sigmaaldrich.com/HK/zh/product/aablocksinc/aabh99a4e7b9?context=bbe
https://synthinkchemicals.com/product/3-chlorophenyldiphenylmethanol/
https://synthinkchemicals.com/product/3-chlorophenyldiphenylmethanol/
https://www.sigmaaldrich.com/AR/es/product/bldpharmatech/bl3h97ed1316
https://synthinkchemicals.com/product-category/impurities/clotrimazole/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00106/full
https://www.benchchem.com/product/b3326926/docs?utm_src=pdf-body#toxicological-profile-and-analytical-qualification-of-3-chlorophenyl-diphenylmethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326926?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3-Chlorophenyl)diphenylmethanol
(Parent Compound)

Hepatic CYP450
(Phase I Oxidation)

 Hepatic Uptake

Hydroxylated Metabolites
(Electrophilic Intermediates)

 Oxidation

UGT Enzymes
(Phase II Glucuronidation)

 Direct Conjugation

 Detoxification

Glucuronide Conjugates
(Water Soluble)

 Conjugation

Renal/Biliary Excretion

 Elimination

Click to download full resolution via product page

Metabolic fate and toxicokinetic clearance pathway of (3-Chlorophenyl)diphenylmethanol.
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Pharmacological Precursor Role: Triarylmethane
Synthesis
Beyond its role as a monitored impurity, (3-Chlorophenyl)diphenylmethanol is a critical

building block in the rational design of ion channel modulators. It serves as the direct precursor

(designated as intermediate T2) in the synthesis of N-[(3-Chlorophenyl)diphenylmethyl]-1,3-

thiazol-2-amine (T129)[2].

T129 is a highly potent, rationally designed inhibitor of Connexin 50 (Cx50) gap junction

channels, which are primarily expressed in the crystalline lens of the eye[2]. The synthesis

involves the chlorination of the carbinol followed by nucleophilic substitution with 2-

aminothiazole. Understanding the baseline toxicity of the T2 precursor is essential for

evaluating the safety of the final T129 API, as unreacted carbinol may persist as a lipophilic

process-related impurity that could induce off-target cytotoxicity in ocular tissues.

Experimental Protocols for Toxicological Evaluation
To qualify this compound under ICH M7 (Genotoxic Impurities) and ICH Q3A (Impurities in New

Drug Substances), a self-validating analytical and biological workflow must be employed.
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1. Sample Preparation
(DMSO Solubilization)

2. In Vitro Cytotoxicity
(HepG2 Cell Line)

3. Genotoxicity Screening
(Ames Test - OECD 471)

4. Analytical Profiling
(LC-MS/MS Quantification)

5. Risk Assessment
(ICH M7 / Q3A Guidelines)
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Self-validating experimental workflow for in vitro toxicological screening and risk assessment.

Protocol 1: In Vitro Cytotoxicity and Metabolic Stability
Assay
Objective: To determine the IC50 and metabolic half-life of the compound while isolating its

specific cytotoxic effects from solvent artifacts.

Step 1: Solubilization & Formulation

Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Dilute

in culture media to a final DMSO concentration of ≤0.1%.
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Causality: The highly lipophilic nature of triarylmethanols makes them practically insoluble

in aqueous buffers. DMSO ensures complete solvation. Capping DMSO at 0.1% is a self-

validating control; it prevents solvent-induced cytotoxicity, ensuring any observed cell

death is strictly attributable to the test compound.

Step 2: Cell Line Selection & Dosing

Action: Seed HepG2 (hepatocellular carcinoma) cells at 1x10⁴ cells/well in a 96-well plate.

Treat with a concentration gradient (0.1 μM to 100 μM) for 48 hours.

Causality: HepG2 cells are selected over standard fibroblasts because they retain

baseline expression of Phase I/II metabolizing enzymes. This allows the assay to capture

the toxicity of both the parent compound and its reactive electrophilic metabolites,

mimicking hepatic first-pass metabolism.

Step 3: Viability Quantification

Action: Utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

Causality: Traditional colorimetric assays (like MTT) can suffer from severe optical

interference if the highly lipophilic test compound precipitates or absorbs light at the read

wavelength. ATP luminescence provides a direct, interference-free proxy for metabolic

activity.

Protocol 2: Analytical Impurity Qualification (ICH Q3A)
Objective: To develop a stability-indicating method capable of resolving the impurity from the

main API (e.g., Clotrimazole or T129).

Step 1: LC-MS/MS Method Development

Action: Utilize a C18 reverse-phase column with a gradient mobile phase of

Water/Acetonitrile (0.1% Formic Acid). Employ Electrospray Ionization (ESI) in positive

mode.

Causality: The tertiary alcohol and aromatic rings ionize efficiently under acidic conditions

in ESI+. The C18 stationary phase effectively retains and resolves the lipophilic impurity

from the main API peak based on subtle steric differences.
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Step 2: Forced Degradation (Stress Testing)

Action: Subject the API spiked with (3-Chlorophenyl)diphenylmethanol to acidic (0.1N

HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) stress.

Causality: This self-validating step proves that the analytical method is stability-indicating.

It ensures that if the impurity degrades further during long-term storage, the

chromatographic method can still detect the secondary degradation products without co-

elution.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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